LumiprobeNHS-Cy5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lumiprobe NHS-Cy5 involves the reaction of Cyanine5 with N-Hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the labeling reactions .
Industrial Production Methods
In industrial settings, the production of Lumiprobe NHS-Cy5 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including pH and temperature, to ensure high yield and purity of the final product. The optimal pH for the reaction is between 8.3 and 8.5 .
Chemical Reactions Analysis
Types of Reactions
Lumiprobe NHS-Cy5 primarily undergoes substitution reactions where the NHS ester reacts with amino groups in biomolecules. The reaction is pH-dependent, with optimal modification occurring at a pH of 8.3-8.5 .
Common Reagents and Conditions
The common reagents used in the reactions involving Lumiprobe NHS-Cy5 include DMF, DMSO, and buffers with a pH of 8.3-8.5. The reaction conditions must be carefully controlled to prevent hydrolysis of the NHS ester, which can decrease the yield of the modified molecule .
Major Products
The major products formed from the reactions of Lumiprobe NHS-Cy5 are labeled peptides, proteins, and oligonucleotides. These labeled biomolecules are used in various applications, including fluorescence microscopy and imaging .
Scientific Research Applications
Lumiprobe NHS-Cy5 has a wide range of scientific research applications:
Chemistry: Used for labeling amino groups in small molecules and biomolecules.
Biology: Employed in fluorescence microscopy, flow cytometry, and gel electrophoresis for detecting and analyzing biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of Lumiprobe NHS-Cy5 involves the formation of a covalent bond between the NHS ester and the amino groups in biomolecules. This reaction results in the stable labeling of the target molecule, allowing for its detection and analysis using fluorescence-based techniques. The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily those related to fluorescence labeling and detection .
Comparison with Similar Compounds
Lumiprobe NHS-Cy5 can be compared with other similar compounds such as:
Cy5 NHS ester: An analog of Lumiprobe NHS-Cy5 with similar fluorescent properties.
DyLight 649 NHS ester: Another reactive dye used for labeling amino groups with comparable emission spectra.
Alexa Fluor 647 NHS ester: A widely used fluorescent dye with similar applications in life science research
Lumiprobe NHS-Cy5 is unique due to its cost-efficiency and compatibility with various instrumentation, making it an ideal choice for many research and industrial applications .
Properties
Molecular Formula |
C36H42ClN3O4 |
---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
WYDRTLYIBJFWFL-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.